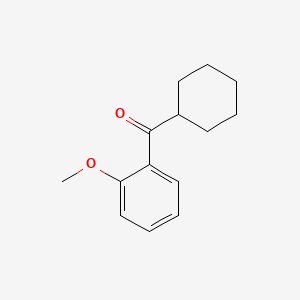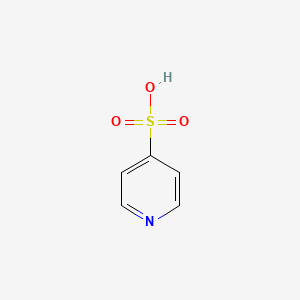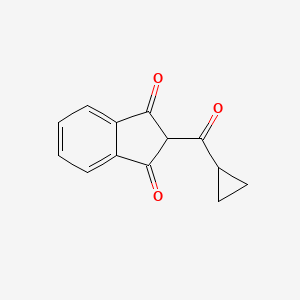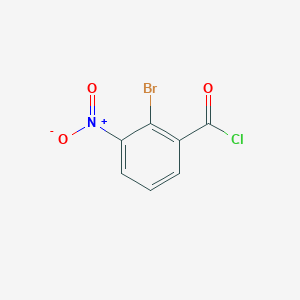
Quinoxaline-2,3-diamine
Übersicht
Beschreibung
Quinoxaline-2,3-diamine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methods
Environmentally Benign Synthesis with Fruit Juice : A study by (Sheikh, Karimkha, & Kasim, 2020) demonstrates an efficient and environmentally friendly method for the synthesis of Quinoxaline using orange juice as a catalyst. This method highlights the use of green chemistry principles in Quinoxaline synthesis.
Water-based Synthesis : Research by (Delpivo, Micheletti, & Boga, 2013) shows that Quinoxaline and dihydropyrazine derivatives can be efficiently synthesized in water, providing an environmentally friendly approach.
Catalysis and Chemical Reactions
Catalyzed Synthesis Using Bismuth(III) : A study by (Yadav, Reddy, Premalatha, & Shankar, 2008) describes the use of bismuth(III) triflate for the rapid synthesis of 2,3-disubstituted Quinoxalines in water, highlighting a mild and efficient method for Quinoxaline synthesis.
Synthesis Using Iridium Catalysis : In research by (Qin, Chen, Ding, He, Xu, & Fan, 2011), the asymmetric hydrogenation of Quinoxalines using cationic ruthenium diamine catalysts is discussed, offering high yields and enantioselectivity.
Wirkmechanismus
Target of Action
Quinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound that has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in several biological processes, including neurotransmission and immune response .
Mode of Action
This compound interacts with DAAO, leading to the inhibition of the enzyme’s activity . This interaction results in the reduction of the oxidation of d-amino acids, thereby affecting the levels of these amino acids in the body. The exact mechanism of this interaction is still under investigation, but it is believed to involve the formation of a complex between the this compound molecule and the DAAO enzyme .
Biochemical Pathways
The inhibition of DAAO by this compound affects several biochemical pathways. DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes, including neurotransmission. By inhibiting DAAO, this compound can potentially affect these processes .
Pharmacokinetics
It is known that the compound exhibits daao inhibitory activities with ic50 values ranging from 06 to 15 μM in vitro . This suggests that the compound may have good bioavailability and can reach its target in the body effectively.
Result of Action
The primary result of the action of this compound is the inhibition of DAAO, leading to altered levels of d-amino acids in the body . This can potentially affect various physiological processes, including neurotransmission. The compound has also been found to exhibit antimicrobial activity, showing high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .
Safety and Hazards
Zukünftige Richtungen
Quinoxaline-2,3-diamine and its derivatives have a promising future in medicinal chemistry due to their diverse therapeutic uses. They have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Biochemische Analyse
Biochemical Properties
Quinoxaline-2,3-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with d-amino acid oxidase (DAAO), where this compound acts as an inhibitor . This interaction is significant because DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes. Additionally, this compound has been shown to inhibit other enzymes such as tyrosinase and acetylcholinesterase, further highlighting its diverse biochemical properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as DAAO, tyrosinase, and acetylcholinesterase, inhibiting their activity . This inhibition disrupts the normal metabolic processes, leading to various cellular effects. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways is the metabolism of d-amino acids, where this compound inhibits DAAO . This inhibition affects the levels of d-amino acids and their metabolites, influencing metabolic flux and overall cellular metabolism . Additionally, this compound can interact with other metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
quinoxaline-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZVVVPVCUUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287094 | |
| Record name | Quinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-47-7 | |
| Record name | 6640-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)


![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)



![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)


